DB01809 belongs to the class of organic compounds called pyrazolo[3,4-d]pyrimidines. These are heterocyclic compounds containing a fused pyrazole and pyrimidine ring system. While the specific properties of DB01809 are not widely reported, similar pyrazolo[3,4-d]pyrimidine structures have been explored for their potential biological activities [].
Due to the structural similarity to other pyrazolo[3,4-d]pyrimidines with known bioactivity, DB01809 might be a target for research in various areas such as:* Kinase inhibition: Some pyrazolo[3,4-d]pyrimidines have been shown to inhibit enzymes called kinases, which play a role in cell signaling pathways. [, ]* Antibacterial or antifungal activity: Certain pyrazolo[3,4-d]pyrimidine derivatives have exhibited antibacterial and antifungal properties [].
PP1, chemically known as 1-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of Src family kinases. Its molecular formula is C₁₆H₁₉N₅, with a molecular weight of approximately 281.36 g/mol. PP1 exhibits significant selectivity, demonstrating over 8000-fold preference for Src family kinases over other kinases such as ZAP-70 and JAK2. It is primarily used in research settings to study cellular signaling pathways involving tyrosine phosphorylation .
There is no scientific literature available on the specific mechanism of action of this compound.
PP1 acts mainly as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of Src family kinases. The inhibition mechanism involves the formation of a reversible complex that prevents the phosphorylation of target proteins. This action can lead to altered signaling pathways that are critical in various biological processes, including cell proliferation and differentiation .
PP1 has been shown to inhibit several Src family kinases, including p56lck and p59fynT, with IC₅₀ values of 5 nM and 6 nM, respectively. Its biological activity extends to moderate inhibition of other kinases such as p38 MAPK and c-Kit, along with oncogenic proteins like Bcr-Abl. The compound has been utilized in various studies to explore its effects on tumorigenesis and cellular signaling related to cancer progression .
PP1 is widely used in biomedical research for:
Its specificity makes it a valuable tool for dissecting complex signaling networks in cellular systems .
Studies have shown that PP1 interacts selectively with Src family kinases, providing insights into their regulatory mechanisms. For instance, research indicates that PP1 can block tumorigenesis induced by RET oncogenes, highlighting its potential role in cancer treatment strategies. Additionally, it has been utilized to explore the effects of Src inhibition on endothelial permeability and other physiological processes .
PP1 shares structural characteristics and functional roles with several other kinase inhibitors. Here are some similar compounds and how they compare:
Compound Name | Chemical Structure | Selectivity | Primary Targets |
---|---|---|---|
PP2 | 1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Less selective than PP1 | Src family kinases |
1-Naphthyl PP1 | Naphthalene derivative of PP1 | Similar selectivity | Src family kinases |
Dasatinib | A multi-targeted kinase inhibitor | Broad-spectrum | Bcr-Abl, Src family kinases |
Imatinib | Selective Bcr-Abl inhibitor | Specific | Bcr-Abl |
Uniqueness: PP1 is particularly noted for its high selectivity towards Src family kinases compared to these other compounds, making it an essential tool for studying specific signaling pathways without off-target effects commonly seen with broader inhibitors like Dasatinib.
PP1 belongs to the pyrazolopyrimidine class of compounds, characterized by a distinctive fused ring system consisting of a pyrazole ring merged with a pyrimidine ring [1] [2]. The core structure features a pyrazolo[3,4-d]pyrimidine scaffold, which forms the foundation for its biological activity as a kinase inhibitor [3] [1]. The molecular architecture of PP1 includes a tert-butyl group at the N-1 position and a 4-methylphenyl (p-tolyl) substituent at the C-3 position of the pyrazolopyrimidine core [1] [2]. The 4-amino group attached to the pyrimidine ring is essential for the compound's binding affinity and selectivity [1].
The pyrazolopyrimidine core structure is planar and aromatic, with significant electron delocalization throughout the ring system [4]. This planarity is crucial for the compound's ability to mimic the adenine ring of adenosine triphosphate (ATP) when binding to kinase active sites [5] [6]. The nitrogen atoms within the ring system, particularly at positions N-1, N-3, and the bridging nitrogen atoms, contribute to the compound's hydrogen bonding capabilities and overall molecular recognition properties [4].
The complete IUPAC name for PP1 is 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine [1] [2]. This systematic nomenclature reflects the compound's structural features: the 1-tert-butyl substituent indicates a tert-butyl group attached to the N-1 position of the pyrazole ring, the 3-(4-methylphenyl) designation refers to the p-tolyl group at the C-3 position, and the 4-amine indicates the amino group at the C-4 position of the pyrimidine ring [2].
PP1 has the molecular formula C16H19N5, reflecting its composition of 16 carbon atoms, 19 hydrogen atoms, and 5 nitrogen atoms [1] [2] [8]. The molecular weight is 281.363 g/mol [2] [8]. The compound's structural formula can be represented by the SMILES notation: CC1=CC=C(C=C1)C2=NN(C3=C2C(=NC=N3)N)C(C)(C)C [2] [8].
The InChI Key for PP1 is ZVPDNRVYHLRXLX-UHFFFAOYSA-N, which provides a unique string identifier for the compound's structure [2] [8]. PP1 typically appears as a tan solid or crystalline solid with high purity levels of ≥98% [8] [9]. The compound demonstrates specific solubility characteristics: it is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 25 mg/mL, slightly soluble in ethanol, and insoluble in water [8] [9] [10]. For optimal stability, PP1 should be stored at -20°C [8] [9].
Property | Value |
---|---|
IUPAC Name | 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Molecular Formula | C16H19N5 |
Molecular Weight (g/mol) | 281.363 |
CAS Registry Number | 172889-26-8 |
PubChem CID | 1400 |
SMILES | CC1=CC=C(C=C1)C2=NN(C3=C2C(=NC=N3)N)C(C)(C)C |
InChI Key | ZVPDNRVYHLRXLX-UHFFFAOYSA-N |
Appearance | Tan solid/Crystalline solid |
Solubility in DMSO | 25 mg/mL (soluble) |
Solubility in Ethanol | Slightly soluble |
Solubility in Water | Insoluble |
Storage Condition | -20°C |
Purity | ≥98% |
Several synthetic approaches have been developed for the preparation of pyrazolopyrimidine compounds, including PP1 and its analogs. The most established method involves the cyclization of 3-amino-4-cyanopyrazole precursors with appropriate nitrogen-containing reagents [11] [12].
The formamidine cyclization method represents one of the most direct approaches for synthesizing 4-aminopyrazolo[3,4-d]pyrimidines [11]. In this method, 3-amino-4-cyanopyrazole is reacted with formamidine or formamidine salts at temperatures ranging from 85°C to 125°C [11]. This process typically yields the desired pyrazolopyrimidine core with good efficiency, achieving yields of 60-80% [11].
A four-component one-pot synthesis strategy has been developed that allows for the efficient preparation of pyrazolopyrimidine derivatives [13]. This method involves the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols under controlled conditions [13]. The reaction proceeds through two different pathways, with temperatures typically maintained between 70°C and 110°C, yielding products with 70-85% efficiency [13].
Alternative synthetic routes include the condensation of 5-aminopyrazole-4-carbonitrile derivatives with various carbonyl compounds, carboxylic acids, or heterocyclic precursors [14] [12]. These methods often employ elevated temperatures (100-150°C) and can achieve yields ranging from 60-85% [14] [12]. The choice of synthetic method depends on the specific substitution pattern desired in the final product and the availability of starting materials [12].
Method | Starting Materials | Temperature Range (°C) | Typical Yield (%) |
---|---|---|---|
Method A: Formamidine Cyclization | 3-amino-4-cyanopyrazole + formamidine | 85-125 | 60-80 |
Method B: Four-Component One-Pot | Hydrazines + methylenemalononitriles + aldehydes + alcohols | 70-110 | 70-85 |
Method C: Condensation with Aldehydes | Aminopyrazole-4-carbonitrile + aldehydes | 70-110 | 65-82 |
Method D: Carboxylic Acid Coupling | Aminopyrazole + carboxylic acids + EDCI | 25 | 50-70 |
Method E: Urea/Thiourea Cyclization | Aminopyrazole-4-carbonitrile + urea/thiourea | 100-150 | 60-85 |
The structural similarity between PP1 and adenine nucleotides is fundamental to understanding PP1's mechanism of action as a kinase inhibitor [5] [6]. Both compounds share key structural features that enable them to interact with the ATP-binding sites of protein kinases, though they differ significantly in their overall molecular architecture [5] [6].
Adenine, as a purine base, consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring [15] [16] [17]. The adenine structure contains nitrogen atoms at positions N-1, N-3, N-7, and N-9, with an amino group attached to the C-6 position [16] [17]. The molecular formula of adenine is C5H5N5, with a molecular weight of 135.13 g/mol [17]. In contrast, PP1's pyrazolopyrimidine core features a different ring fusion pattern, with a pyrazole ring fused to a pyrimidine ring, and contains its amino group at the C-4 position [1] [2].
The critical structural similarity lies in the spatial arrangement of the nitrogen atoms and the amino group, which allows PP1 to mimic the hydrogen bonding pattern of adenine when binding to kinase active sites [5] [6]. Co-crystal structures of PP1 bound to Src-family kinases demonstrate that the pyrazolopyrimidine core occupies the same binding pocket as the adenine ring of ATP [5] [6]. The adenine rings of PP1 analogs have been shown to match the adenine ring of ATP when docked in analog-sensitive kinases, preventing the potential interaction of natural ATP [18].
However, PP1 possesses additional structural features that differentiate it from natural adenine nucleotides [5]. The p-tolyl group at the C-3 position of PP1 projects into a hydrophobic pocket between the gatekeeper residue and the catalytic lysine of target kinases [5]. This interaction is not possible with natural ATP and contributes to PP1's selectivity for kinases with small gatekeeper residues [5]. The tert-butyl group at the N-1 position further enhances the compound's binding affinity and selectivity profile [1] [5].
Feature | PP1 (Pyrazolopyrimidine) | Adenine (Purine) |
---|---|---|
Ring System | Pyrazole[3,4-d]pyrimidine | Purine (pyrimidine-imidazole) |
Molecular Formula | C16H19N5 | C5H5N5 |
Molecular Weight (g/mol) | 281.363 | 135.13 |
Nitrogen Positions | N-1, N-3, N-5, N-6, N-8 | N-1, N-3, N-7, N-9 |
Amino Group Position | C-4 amino group | C-6 amino group |
ATP Binding Mimicry | Mimics adenine ring of ATP | Natural ATP component |
Kinase Selectivity | Selective for specific kinases | Universal nucleotide base |
Natural Occurrence | Synthetic compound | Natural DNA/RNA component |
Acute Toxic